1,4-Benzenedimethanethiol
Overview
Description
1,4-Benzenedimethanethiol, also known as 1,4-Benzenebis(methanethiol) or p-Xylylenedithiol, is an organic compound with the molecular formula C₈H₁₀S₂. It consists of a benzene ring substituted with two methanethiol groups at the 1 and 4 positions. This compound is known for its ability to form self-assembled monolayers on gold surfaces, making it useful in various applications, including nanotechnology and materials science .
Mechanism of Action
Target of Action
1,4-Benzenedimethanethiol (1,4-BDMT) primarily targets peptide resins in the process of solid-phase peptide synthesis (SPPS) . It acts as a scavenger during the global deprotection/trifluoroacetic acid (TFA) cleavage of peptide resins .
Mode of Action
1,4-BDMT interacts with its targets by acting as a scavenger during the deprotection and cleavage stages of peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-BDMT is the solid-phase peptide synthesis (SPPS) process . The compound serves to minimize the formation of a wide range of byproducts capable of derailing the ensuing downstream processing (DSP) of the crude product .
Result of Action
The use of 1,4-BDMT as a scavenger in peptide synthesis results in higher quality peptides, particularly in terms of the content of critical peptide impurities in the crude material .
Action Environment
The action of 1,4-BDMT can be influenced by environmental factors such as the solvent used. For instance, it has been found that adequate solubility (5% w/v) of 1,4-BDMT in TFA could be attained . This solubility is crucial for the compound’s efficacy as a scavenger in peptide synthesis .
Biochemical Analysis
Biochemical Properties
It has been identified as a scavenger in the solid-phase peptide synthesis (SPPS) methodology . It affords the peptide in higher quality than standard aliphatic thiol reagents
Cellular Effects
It has been used in the fabrication of nanoporous gold on glassy carbon electrodes , suggesting it may have some influence on cellular processes.
Molecular Mechanism
It has been proposed that thiol scavengers like 1,4-Benzenedimethanethiol in the cleavage of Trp containing peptide resins do not minimize the content of Trp oxidants by means of inhibiting Trp oxidation but rather by forming a peptide–thiol adduct via a mechanism involving an attack of a thiol on an oxindolylalanine (Oia) impurity present in the crude material .
Temporal Effects in Laboratory Settings
This compound exhibits favorable UV detectability as well as stability and solubility in TFA
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanethiol can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium hydrosulfide. The reaction proceeds as follows:
C6H4(CH2Cl)2+2NaSH→C6H4(CH2SH)2+2NaCl
This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The methanethiol groups can participate in nucleophilic substitution reactions.
Addition: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Addition: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can react with the thiol groups.
Major Products Formed
Oxidation: Formation of 1,4-benzenedimethyldisulfide.
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,4-Benzenedimethanethiol has several scientific research applications:
Nanotechnology: It is used to form self-assembled monolayers on gold surfaces, which are essential in the fabrication of nanoscale devices.
Materials Science: The compound is employed as a cross-linker in the preparation of nanoporous gold electrodes.
Peptide Synthesis: It serves as a scavenger in solid-phase peptide synthesis, improving the quality of crude peptides.
Catalysis: The compound is used as a ligand in the preparation of metal clusters for catalytic applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedimethyldisulfide: The oxidized form of 1,4-Benzenedimethanethiol.
1,4-Benzenedimethanol: The hydroxyl analog of this compound.
1,4-Benzenedimethylamine: The amine analog of this compound.
Uniqueness
This compound is unique due to its ability to form self-assembled monolayers on gold surfaces, which is not a common property among its analogs. This characteristic makes it particularly valuable in nanotechnology and materials science .
Properties
IUPAC Name |
[4-(sulfanylmethyl)phenyl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNRTQAOXLCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059313 | |
Record name | 1,4-Benzenedimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-09-9 | |
Record name | 1,4-Benzenedimethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Xylylenedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedimethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72094 | |
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Record name | 1,4-Benzenedimethanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenedimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-xylene-α,α'-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-XYLYLENEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K48UBZ9IMD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BDMT primarily interacts with metal surfaces, particularly gold, through strong sulfur-metal bonds. [, , ] This interaction leads to the formation of self-assembled monolayers (SAMs) on the metal surface. [, , ] The downstream effects of this interaction depend on the specific application and can include:
- Changes in surface properties: BDMT SAMs can alter the wettability, [] conductivity, [, , ] and reactivity [, ] of the metal surface.
- Immobilization of molecules or nanoparticles: BDMT can act as a linker to attach other molecules [, , ] or nanoparticles [, , , ] to the metal surface.
- Formation of metal-molecule-metal junctions: BDMT can bridge two metal electrodes with nanometer separation, enabling the study of single-molecule conductance. [, ]
ANone:
- Spectroscopic Data:
- 1H NMR: Characteristic peaks for aromatic and methylene protons. []
- FT-IR: Characteristic peaks for C-H, C=C, and S-H vibrations. [, , , ]
- XPS: Characteristic peaks for sulfur 2p core levels, which can provide information about the bonding and orientation of BDMT on a surface. [, , , , , ]
- NEXAFS: Can provide information about the orientation of the molecule on a surface. [, ]
ANone:
- Applications Under Various Conditions:
- Solution-phase: BDMT readily forms SAMs on gold from various organic solvents. [, , , ]
- Vapor-phase: BDMT can also be deposited on metal surfaces from the vapor phase, leading to different adsorption kinetics and potentially different SAM structures. [, , , , ]
- Electrochemical environments: BDMT SAMs on gold can be used in electrochemical systems, but their stability under potential cycling should be considered. [, , , ]
ANone: While BDMT itself is not a catalyst, it plays a crucial role in facilitating catalytic activity in certain systems:
- Electrocatalysis: BDMT SAMs on gold electrodes, particularly those modified with nanoparticles, have shown enhanced electrocatalytic activity towards oxygen reduction [, ] and hydrogen peroxide reduction. []
- Metal Ion Reactivity: The free thiol groups at the surface of BDMT SAMs can react with metal ions like Cu2+ to form metal-functionalized monolayers, which could have catalytic applications. []
- Thiol-Ene Click Chemistry: BDMT can participate in thiol-ene click reactions, which can be catalyzed by photoredox catalysts or visible light. This enables the synthesis of various functional polymers with tailored properties. [, ]
ANone: Computational methods provide insights into the structure, bonding, and electronic properties of BDMT and its SAMs:
- Density Functional Theory (DFT) calculations: Used to study the adsorption geometry, [] electronic structure, [] and core-level binding energies [] of BDMT on different metal surfaces.
- Molecular Dynamics (MD) simulations: Employed to investigate the self-assembly process, [] stability, and dynamic behavior of BDMT SAMs.
ANone: While limited information is available on systematic SAR studies of BDMT, some key insights emerge:
- Length of the alkyl chain: Replacing the benzene ring with an alkyl chain of comparable length, as in 1,6-hexanedithiol, can influence the packing density and electrochemical properties of the resulting SAMs. []
- Presence of aromatic ring: The aromatic ring in BDMT influences its electronic properties and can participate in π-stacking interactions, impacting the self-assembly process and properties of the SAMs. [, ]
- Substitution on the aromatic ring: Introducing substituents on the benzene ring can modulate the electronic properties and potentially the reactivity of BDMT. [, , ]
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